![molecular formula C21H23N3O3S B2775105 Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-36-9](/img/structure/B2775105.png)

Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

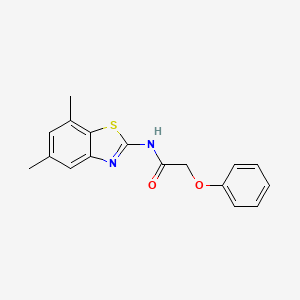

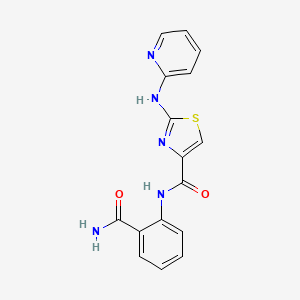

“Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The compound also features a thieno group (a sulfur-containing ring), a cyanobenzoyl group (a benzene ring with a nitrile and a carbonyl group), and a methyl ester group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine ring, sulfur in the thieno ring, and the polar nitrile and carbonyl groups would all contribute to the compound’s chemical behavior .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution, while the nitrile group could be hydrolyzed. The ester group could undergo reactions such as saponification or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, boiling point, and spectral properties (IR, NMR, UV-Vis, etc.) would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

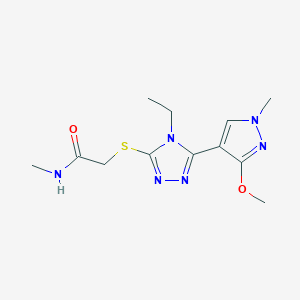

- Application : Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate can be used in the cyanoacetylation of amines. By reacting with alkyl cyanoacetates, it forms N-aryl or N-heteryl cyanoacetamides, which are versatile intermediates for heterocyclic compounds. These compounds find applications in drug discovery and organic synthesis .

- Application : Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate can be used as a precursor in the synthesis of GRK2 inhibitors. Researchers have explored its reactivity with other compounds to develop novel inhibitors with potential cardiovascular benefits .

- Application : The solvent-free fusion reaction of aryl amines with ethyl cyanoacetate can yield cyanoacetanilide derivatives. This method is widely used for the preparation of cyanoacetamide compounds. Researchers can explore variations of this reaction for specific applications .

Cyanoacetylation of Amines

Thieno[2,3-c]pyridine-Derived GRK2 Inhibitors

Solvent-Free Reactions

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact toxicity or hazards associated with this compound.

Zukünftige Richtungen

Future research on this compound could involve exploring its potential applications. For example, if it shows biological activity, it could be studied as a potential pharmaceutical compound. Additionally, its chemical properties could be further explored to see if it has potential uses in materials science or other fields .

Eigenschaften

IUPAC Name |

methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-20(2)10-14-15(19(26)27-5)18(28-16(14)21(3,4)24-20)23-17(25)13-8-6-12(11-22)7-9-13/h6-9,24H,10H2,1-5H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXRLXULKNCXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-2-phenylacetic acid](/img/no-structure.png)

![4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2775027.png)

![2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime](/img/structure/B2775035.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2775037.png)

![1-Adamantyl[(4-methylbenzoyl)amino]acetic acid](/img/structure/B2775038.png)

![2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775040.png)

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2775041.png)

![N-(3-chloro-4-methylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2775042.png)